molecular formula C20H17FN2O3S2 B4996955 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

Cat. No. B4996955
M. Wt: 416.5 g/mol
InChI Key: BGJLFUPACLLCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as FSBA, is a small molecule compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. FSBA is a sulfonamide-based compound that has been synthesized through a multi-step process, and its unique structure has been shown to have several advantages in laboratory experiments. In

Mechanism of Action

FSBA works by binding to specific sites on proteins, which can affect their function and activity. The sulfonamide group in FSBA is known to interact with the amino acid residues in the active site of proteins, which can inhibit their activity. In addition, the fluorophenyl group in FSBA can be used to label proteins, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects
FSBA has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the potential for use as a therapeutic agent. FSBA has been used to study the activity of several enzymes, including proteases, kinases, and phosphatases. In addition, FSBA has been shown to modulate the activity of several proteins involved in cell signaling pathways, which can have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

FSBA has several advantages for use in laboratory experiments, including its small size, its ability to label proteins, and its potential for use as a therapeutic agent. However, there are also limitations to using FSBA, including its potential for non-specific binding, its low solubility in aqueous solutions, and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for research involving FSBA, including the development of new synthetic methods for FSBA and related compounds, the exploration of its potential as a therapeutic agent, and the study of its effects on various proteins and enzymes. In addition, the use of FSBA in high-throughput screening assays and drug discovery efforts could lead to the identification of new drug targets and the development of novel therapeutics.

Synthesis Methods

The synthesis of FSBA involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for FSBA synthesis are 4-fluoroaniline and 2-(methylthio)benzoic acid. The intermediate compounds are prepared through the reaction of these starting materials with various reagents, including thionyl chloride, sulfuric acid, and sodium hydroxide. The final coupling reaction is achieved through the use of N-(4-aminophenyl)sulfonyl chloride, which reacts with the intermediate compound to form FSBA.

Scientific Research Applications

FSBA has several potential applications in scientific research, particularly in the study of protein-protein interactions and enzyme activity. FSBA has been shown to be a useful tool for studying the binding affinity of proteins, as well as the kinetics of enzyme reactions. In addition, FSBA has been used to study the effects of small molecule inhibitors on protein function, and to identify potential drug targets for various diseases.

properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c1-27-19-5-3-2-4-18(19)20(24)22-15-10-12-17(13-11-15)28(25,26)23-16-8-6-14(21)7-9-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJLFUPACLLCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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